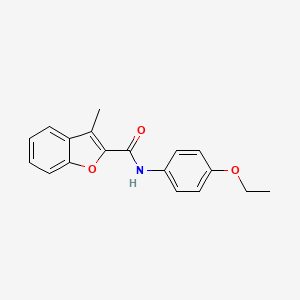

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

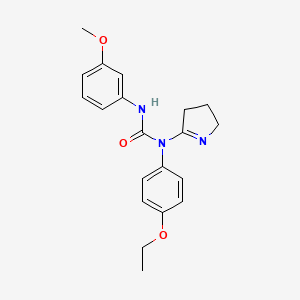

“N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide and benzofuran, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” are not available, similar compounds undergo various chemical reactions. For example, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would typically be determined using various analytical techniques. These might include determining its melting point, solubility, density, and more .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactam Antibiotics

The compound has been utilized in the synthesis of β-lactam antibiotics . The N-(4-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This process is crucial for creating N-unsubstituted β-lactams, which are key intermediates in the synthesis of several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide plays a significant role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These compounds are derived from β-lactam intermediates, which are synthesized using the compound as a starting material .

Protective Group Chemistry

In protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, and the compound provides a method for amide-NH protection, which is a common feature in the preparation of various pharmaceuticals .

Liquid Crystal Research

The compound’s derivatives have been employed in the research of liquid crystals . These materials are crucial for display technologies, and the compound’s structural features make it a candidate for creating new types of liquid crystal materials .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, the compound’s derivatives are explored for their potential use. OLEDs are used in a wide range of applications, from television screens to smartphone displays, and the compound’s properties could lead to advancements in this technology .

Dye-Sensitized Solar Cells

The compound has also been introduced as both an auxiliary acceptor and spacer in the study of dye-sensitized solar cells . Its inclusion in the solar cell structure aims to improve the efficiency of these devices, which convert light into electricity .

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” is used. For instance, phenacetin, a pain-relieving and fever-reducing drug with a similar N-(4-ethoxyphenyl)acetamide group, acts on the sensory tracts of the spinal cord .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on a compound like “N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICCOOJDNQBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)

![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)